Sodium rhodizonate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Cyclohexanones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

523-21-7 |

|---|---|

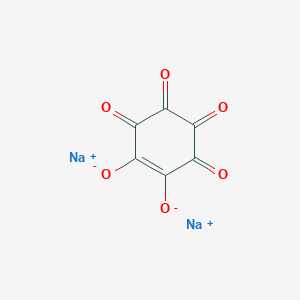

Molekularformel |

C6H2NaO6 |

Molekulargewicht |

193.07 g/mol |

IUPAC-Name |

disodium;3,4,5,6-tetraoxocyclohexene-1,2-diolate |

InChI |

InChI=1S/C6H2O6.Na/c7-1-2(8)4(10)6(12)5(11)3(1)9;/h7-8H; |

InChI-Schlüssel |

XJJNSYQCBRFVRQ-UHFFFAOYSA-N |

SMILES |

C1(=C(C(=O)C(=O)C(=O)C1=O)[O-])[O-].[Na+].[Na+] |

Kanonische SMILES |

C1(=C(C(=O)C(=O)C(=O)C1=O)O)O.[Na] |

Andere CAS-Nummern |

523-21-7 |

Verwandte CAS-Nummern |

118-76-3 (Parent) |

Synonyme |

((3,4,5,6-tetraoxo-1-cyclohexen-1,2-ylene)dioxy) disodium rhodizonic acid rhodizonic acid, barium salt rhodizonic acid, dipotassium salt rhodizonic acid, sodium salt sodium rhodizonate |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Sodium Rhodizonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium rhodizonate (Na₂C₆O₆), the disodium salt of rhodizonic acid, is a chemical compound of significant interest in analytical chemistry and forensic science.[1] Its utility stems from its ability to form intensely colored complexes with various metal ions, most notably lead (Pb²⁺), making it an invaluable reagent for the detection of this toxic heavy metal.[2][3] This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its use, and visualizations of key chemical processes.

Core Chemical Properties

This compound is a versatile organic salt with distinct physical and chemical characteristics. It typically appears as a green-gray to dark green or violet crystalline powder.[2][4] While stable when stored in a dry condition away from light, its aqueous solutions are unstable and should be freshly prepared for optimal performance.[2][5]

Physicochemical Data

A summary of the key quantitative data for this compound and its parent acid, rhodizonic acid, is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Formula | C₆Na₂O₆ | [2] |

| Molecular Weight | 214.04 g/mol | [2] |

| Melting Point | >300 °C | [2][4] |

| Appearance | Green-gray to dark green or violet crystalline powder | [2][4] |

| Solubility | Soluble in water, slightly soluble in sodium bicarbonate solution, insoluble in alcohol. | [6] |

| pKa₁ (Rhodizonic Acid) | 4.378 ± 0.009 at 25 °C | [5] |

| pKa₂ (Rhodizonic Acid) | 4.652 ± 0.014 at 25 °C | [5] |

Reactivity and Detection Mechanisms

The primary application of this compound is in the colorimetric detection of heavy metals.[1] The underlying principle is the formation of colored precipitate complexes between the rhodizonate dianion and metal cations.

Reaction with Lead Ions

The reaction with lead ions is particularly noteworthy and is exploited in forensic science for the detection of gunshot residue.[7] The color of the resulting lead-rhodizonate complex is pH-dependent.[7] In a neutral to slightly acidic medium, a blue-violet complex is formed.[7] Under more acidic conditions (pH ≈ 2.8), a scarlet-red complex is observed.[7] This pH-dependent color change provides a high degree of specificity for lead detection.

The general reaction can be represented as:

Pb²⁺(aq) + C₆O₆²⁻(aq) → PbC₆O₆(s)

The structure of the rhodizonate dianion is characterized by a delocalized electron system, which contributes to the intense color of its metal complexes.[5]

Experimental Protocols

Qualitative Detection of Lead (this compound Test)

This protocol outlines the widely used method for the qualitative detection of lead on a surface, such as in gunshot residue analysis.

Reagents:

-

This compound Solution (Saturated): Dissolve a small amount of this compound in distilled water until a saturated solution the color of strong tea is formed. This solution is unstable and should be prepared fresh.[8]

-

Buffer Solution (pH 2.8): Dissolve 1.9 g of sodium bitartrate and 1.5 g of tartaric acid in 100 mL of distilled water.[8]

-

Hydrochloric Acid (5% v/v): Add 5 mL of concentrated hydrochloric acid to 95 mL of distilled water.[8]

Procedure:

-

The surface to be tested is sprayed with the freshly prepared saturated this compound solution.

-

The same area is then sprayed with the pH 2.8 buffer solution. The appearance of a pink to red color indicates the possible presence of lead or other heavy metals.[7]

-

To confirm the presence of lead, the area is then sprayed with 5% hydrochloric acid. If the pink/red color transitions to a blue-violet color, the presence of lead is confirmed.[7] This final color may fade, so observation should be prompt.

Visualizations

Logical Workflow for Lead Detection

The following diagram illustrates the decision-making process in the this compound test for lead.

Caption: Workflow for the qualitative detection of lead using this compound.

Reaction Pathway at Different pH

The diagram below illustrates the color changes of the lead-rhodizonate complex as a function of pH.

Caption: pH-dependent colorimetric reactions of lead with this compound.

Stability and Storage

This compound is stable as a solid when kept in a cool, dry, and dark place.[2] However, its aqueous solutions are known to be unstable, with a half-life that can be on the order of hours, and should therefore be prepared fresh before use.[5] The stability of the aqueous solution can be somewhat improved by preparing it in a tartrate buffer at a pH below 3.[7]

Conclusion

This compound is a powerful analytical reagent with well-defined chemical properties that make it highly effective for the detection of heavy metals, particularly lead. Its pH-dependent colorimetric reactions provide a basis for sensitive and specific qualitative tests. For researchers and professionals in fields requiring the detection of lead, a thorough understanding of the chemistry and handling of this compound is essential for obtaining accurate and reliable results. Further research into the quantitative aspects of its solubility and the stability constants of its metal complexes would be beneficial to the scientific community.

References

- 1. CAS 523-21-7: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 523-21-7 [chemicalbook.com]

- 3. This compound, GR 99%+ 523-21-7 India [ottokemi.com]

- 4. Rhodizonic acid - Wikipedia [en.wikipedia.org]

- 5. China this compound with CAS 523-21-7 factory and manufacturers | Unilong [unilongmaterial.com]

- 6. researchgate.net [researchgate.net]

- 7. Module 12 :: Reagents and Test Media [archive.gfjc.fiu.edu]

- 8. dl.astm.org [dl.astm.org]

An In-depth Technical Guide to the Synthesis and Characterization of Sodium Rhodizonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of sodium rhodizonate (Na₂C₆O₆), a versatile organic salt with significant applications in analytical chemistry, forensic science, and materials science. This document details established synthetic routes from myo-inositol and glyoxal, outlines rigorous characterization methodologies, and presents key quantitative data in a clear, accessible format.

Synthesis of this compound

This compound can be synthesized through two primary pathways: the oxidation of myo-inositol and the reaction of glyoxal with sodium sulfite and sodium bicarbonate.

Synthesis from myo-Inositol

This method involves the nitric acid oxidation of myo-inositol to produce rhodizonic acid, which is subsequently neutralized with a sodium base to yield this compound.

Reaction Scheme:

Caption: Synthesis of this compound from myo-Inositol.

Experimental Protocol:

-

Step 1: Oxidation of myo-Inositol. In a fume hood, 10 g of myo-inositol is added to 25 mL of concentrated nitric acid in a round-bottom flask equipped with a reflux condenser. The mixture is heated to a gentle boil and refluxed for 3 hours. During this time, toxic nitrogen dioxide gas is evolved. The reaction is complete when gas evolution ceases.

-

Step 2: Workup. The reaction mixture is allowed to cool to room temperature. Deionized water is carefully added to bring the total volume to 100 mL, followed by the addition of 50 mL of glacial acetic acid. The solution is then cooled in an ice bath.

-

Step 3: Precipitation of Rhodizonate Salt. While stirring vigorously, a concentrated solution of sodium hydroxide or solid sodium acetate is added portion-wise to the cooled solution. The addition is continued until the rhodizonate salt precipitates. The acetic acid helps to maintain an acidic environment, as the rhodizonate ion is unstable in alkaline conditions.

-

Step 4: Isolation and Purification. The precipitate is collected by filtration, washed with isopropanol, and dried overnight to yield the this compound product.

Synthesis from Glyoxal

This synthetic route involves the reaction of glyoxal with sodium sulfite and sodium bicarbonate to form an intermediate, which is then oxidized to rhodizonic acid and converted to its sodium salt.[1]

Reaction Scheme:

Caption: Synthesis of this compound from Glyoxal.

Experimental Protocol:

-

Step 1: Preparation of the Reaction Mixture. Dissolve 55-62 g of anhydrous sodium sulfite in water with stirring until fully dissolved. In a separate container, dissolve 30-40 g of sodium bicarbonate in water. Combine the two solutions.

-

Step 2: Reaction with Glyoxal. Control the temperature of the mixed solution to 40-46°C. While stirring, add 100 mL of a 30% glyoxal solution.

-

Step 3: Oxidation. Adjust the temperature to 48-52°C and bubble air through the solution for 0.5-1.5 hours.

-

Step 4: Formation of this compound. Heat the reaction mixture to 100°C to yield a brown-black mixture containing this compound.

-

Step 5: Isolation. Cool the mixture and collect the solid product by filtration. The reported yield for this method is over 10%.[1]

Characterization of this compound

A comprehensive characterization of this compound is crucial to confirm its identity, purity, and structural properties. The following sections detail the key analytical techniques employed.

Characterization Workflow:

Caption: Workflow for the Characterization of this compound.

Spectroscopic Characterization

Aqueous solutions of this compound are colored, and their UV-Vis spectrum is characteristic.

Experimental Protocol:

-

A dilute solution of this compound in deionized water is prepared.

-

The UV-Vis spectrum is recorded, typically from 200 to 800 nm, using a quartz cuvette.

-

The wavelength of maximum absorbance (λmax) is determined.

Quantitative Data:

| Parameter | Value | Reference |

| λmax (aqueous solution) | 482 nm | [2] |

Vibrational spectroscopy provides detailed information about the functional groups and molecular structure of this compound.

Experimental Protocol:

-

FTIR Spectroscopy: The solid sample is typically prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded in the mid-IR range (e.g., 4000-400 cm⁻¹).

-

Raman Spectroscopy: The solid sample is irradiated with a monochromatic laser source, and the scattered light is analyzed.

Quantitative Data:

| Technique | Wavenumber (cm⁻¹) | Assignment | Reference |

| FTIR (KBr) | ~3450 | O-H stretching (of any residual water) | [2] |

| ~1670 | C=O stretching | [2] | |

| ~1597 | C=C stretching | [2] | |

| ~1444 | C-O stretching | [2] | |

| Raman | - | - | [2] |

Solid-state ¹³C NMR spectroscopy is a powerful tool for probing the carbon framework of this compound.

Experimental Protocol:

-

The solid this compound sample is packed into a solid-state NMR rotor.

-

The ¹³C NMR spectrum is acquired using a solid-state NMR spectrometer, often employing techniques like cross-polarization and magic-angle spinning.

Quantitative Data:

| Nucleus | Chemical Shift (δ) in ppm | Reference |

| ¹³C (solid-state) | 190.5 (w), 179.2 (s) | [2] |

Note: The reported chemical shifts are from a study of a lead-rhodizonate complex, but they provide an indication of the chemical environment of the carbon atoms in the rhodizonate anion. A separate study on aqueous solutions of rhodizonic acid and this compound also presents their ¹³C NMR spectra.[3]

Crystallographic Characterization

X-ray diffraction (XRD) is used to determine the crystal structure of this compound.

Experimental Protocol:

-

Powder X-ray Diffraction (PXRD): A finely ground powder of this compound is placed on a sample holder. The sample is irradiated with X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ).

-

Single-Crystal X-ray Diffraction: If suitable single crystals can be grown, this technique provides a more detailed and precise determination of the crystal structure.

Quantitative Data:

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [4] |

| Space Group | Fddd | [4] |

Note: Specific unit cell parameters (a, b, c) were not found in the searched literature.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C₆Na₂O₆ | [5] |

| Molecular Weight | 214.04 g/mol | [5] |

| Appearance | Violet to dark brown solid | [5][6] |

| Solubility | Soluble in water, slightly soluble in sodium carbonate solution, insoluble in alcohol | [6] |

| Stability | Aqueous solutions are unstable and decompose over a few days, even when refrigerated. | [5] |

Applications

This compound is a well-established reagent in analytical chemistry, primarily for the colorimetric detection of heavy metals, most notably lead.[7] This property has led to its widespread use in forensic science for the detection of gunshot residue.[7] Its ability to form colored complexes also makes it useful in various spectrophotometric analyses.[8]

Safety Information

This compound should be handled with appropriate personal protective equipment, including gloves and safety glasses. It is important to consult the Safety Data Sheet (SDS) for detailed safety and handling information. Aqueous solutions should be freshly prepared due to their limited stability.[5]

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. For further in-depth studies, consulting the primary literature cited is recommended.

References

- 1. CN102531867A - Rhodizonic acid raffinate reusing synthesis process - Google Patents [patents.google.com]

- 2. This compound | C6Na2O6 | CID 68225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(523-21-7) IR Spectrum [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Rhodizonic acid - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. portal.ct.gov [portal.ct.gov]

- 8. This compound | 523-21-7 | Benchchem [benchchem.com]

Technical Guide: Sodium Rhodizonate (CAS 523-21-7)

An In-depth Technical Guide for Researchers and Scientists

Abstract

Sodium Rhodizonate (CAS 523-21-7) is an organic salt primarily utilized as a sensitive chromogenic reagent in analytical chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, and established applications. Detailed experimental protocols for its use in the detection of heavy metals, particularly lead, barium, and strontium, are presented. Special emphasis is placed on its significant role in forensic science for the analysis of gunshot residue. While a powerful analytical tool, it is important to note that this compound is not intended for diagnostic or therapeutic use and has limited data regarding its biological activity and toxicological profile from a drug development perspective.

Chemical Information

This compound is the disodium salt of rhodizonic acid. It is a versatile chemical compound known for its ability to form intensely colored complexes with various metal ions.[1][2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 523-21-7 | [1][3] |

| Molecular Formula | C₆Na₂O₆ | [1][3] |

| Molecular Weight | 214.04 g/mol | [1][3] |

| Appearance | Dark grey to dark green to dark violet/black crystalline powder | [4] |

| Melting Point | >300 °C | [4] |

| Solubility | Soluble in water | [4] |

| Purity | ≥98% | [3] |

| Storage | Store in a cool, dry place, away from strong oxidizing agents. The aqueous solution is unstable and should be prepared fresh before use. | [4] |

Applications in Analytical Chemistry

The primary application of this compound is as a colorimetric reagent for the detection and quantification of divalent cations.[5] Its high sensitivity and specificity for certain metals make it an invaluable tool in various scientific fields.

Detection of Heavy Metals

This compound is widely used for the qualitative and quantitative analysis of lead, barium, and strontium.[5] The reaction with these metal ions produces distinctively colored precipitates, allowing for their visual identification.[5]

-

Lead (Pb²⁺): Forms a scarlet red to blue-violet complex depending on the pH.[6] This reaction is highly sensitive and is used in environmental monitoring to test for lead contamination in water, soil, and dust.[7]

-

Barium (Ba²⁺) and Strontium (Sr²⁺): Produces a red-brown precipitate.[5][6] This is utilized in various analytical procedures, including as a titration indicator for sulfate determination.[3][5]

Forensic Science: Gunshot Residue (GSR) Analysis

A significant application of this compound is in forensic science for the detection of lead and barium in gunshot residue.[7][8] The this compound test is a standard procedure used to determine muzzle-to-target distance and to identify bullet holes.[9][10] The test is highly specific for lead and can detect vaporous and particulate lead from the primer and bullet.[10][11]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Protocol for Lead Detection (Spot Test)

This protocol describes a general procedure for the qualitative detection of lead.

Materials:

-

Saturated aqueous solution of this compound (freshly prepared)

-

Buffer solution (pH 2.8), prepared by dissolving 1.9 g of sodium bitartrate and 1.5 g of tartaric acid in 100 mL of distilled water.[12]

-

5% Hydrochloric acid (HCl) solution[12]

-

Filter paper

-

Sample to be tested

Procedure:

-

Apply the sample to a piece of filter paper.

-

Spray the area with the saturated this compound solution.

-

Spray the same area with the pH 2.8 buffer solution. The appearance of a pink color indicates the possible presence of lead or other heavy metals.[11]

-

Spray the area with the 5% HCl solution. The pink color will fade, and the development of a blue-violet color confirms the presence of lead.[11][12]

Lead Spot Test Workflow

Protocol for Gunshot Residue (GSR) Analysis

This protocol outlines the this compound test for detecting lead residues on a surface, such as clothing.

Materials:

-

Saturated aqueous solution of this compound (freshly prepared)

-

Buffer solution (pH 2.8)[12]

-

5% Hydrochloric acid (HCl) solution[12]

-

Spray bottles for reagents

-

Item to be examined

Procedure:

-

The questioned area is sprayed directly with the saturated this compound solution in a fume hood.[11]

-

The same area is then sprayed with the pH 2.8 buffer solution. A pink reaction may indicate the presence of lead or other heavy metals.[11]

-

The area is then sprayed with the 5% HCl solution. The fading of the pink color and the appearance of a blue-violet color is a positive result for lead.[11] Photographic documentation should be performed promptly as the color may fade.[13]

Gunshot Residue Analysis Workflow

Biological Activity and Toxicology

Relevance to Drug Development

Currently, there is no significant body of research suggesting a role for this compound in drug development. Its primary function is as an analytical reagent for in vitro detection of metals. It is not intended for therapeutic or diagnostic use in humans or animals.[3]

Signaling Pathways

There is no information available in the scientific literature to suggest that this compound is involved in any biological signaling pathways. Its mechanism of action is a chemical reaction based on the formation of colored complexes with metal ions.

References

- 1. CAS 523-21-7: this compound | CymitQuimica [cymitquimica.com]

- 2. WO2020037252A1 - Methods, apparatuses, and kits for detection of lead and other materials in water - Google Patents [patents.google.com]

- 3. scbt.com [scbt.com]

- 4. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. CAS Wholesale & Bulk Supplier Manufacturer, For Sale | Fortuna [fortunachem.com]

- 8. enfsi.eu [enfsi.eu]

- 9. isp.idaho.gov [isp.idaho.gov]

- 10. Module 12 :: this compound Test [archive.gfjc.fiu.edu]

- 11. Archived | Firearms Examiner Training | this compound Test | National Institute of Justice [nij.ojp.gov]

- 12. portal.ct.gov [portal.ct.gov]

- 13. google.com [google.com]

An In-depth Technical Guide to the Mechanism of Action of Sodium Rhodizonate with Lead

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical mechanism, experimental protocols, and quantitative data associated with the reaction of sodium rhodizonate with lead. This information is critical for researchers in analytical chemistry, forensic science, and environmental monitoring who utilize this well-established colorimetric test for the detection of lead.

Core Mechanism of Action

The reaction between this compound and lead(II) ions is a classic example of complexometric chemistry, forming the basis of a highly sensitive and specific qualitative test for lead. The mechanism involves a multi-step process characterized by distinct color changes that are dependent on the pH of the medium.

Initially, in a neutral or slightly acidic solution, the rhodizonate dianion (C₆O₆²⁻), the active component of this compound, reacts with lead(II) ions (Pb²⁺) to form a blue-violet precipitate. However, for enhanced specificity, the test is typically carried out in a controlled acidic environment.

At a pH of approximately 2.8, achieved through the use of a tartrate buffer, this compound reacts with lead(II) ions to form a scarlet or pink-red colored complex.[1][2] This initial reaction is not entirely specific to lead, as other metal ions can form colored complexes with rhodizonate.[2]

The key to the specificity of this test lies in the subsequent step. Upon the addition of a dilute strong acid, such as hydrochloric acid (HCl), the scarlet lead-rhodizonate complex is converted to a stable blue-violet complex.[1] Most other metal rhodizonate complexes are unstable in strongly acidic conditions and will decolorize, making the appearance of the blue-violet color a confirmatory test for the presence of lead.[2]

Recent studies have elucidated the coordination chemistry of this reaction, revealing that the lead(II) ion and the rhodizonate dianion form a 1:1 complex. Spectroscopic data suggests that in the final blue-violet complex, the chloride ion from the added HCl also participates in the coordination sphere of the lead ion, displacing the tartrate from the buffer.

Signaling Pathway and Logical Relationships

The following diagram illustrates the sequential steps and chemical transformations in the this compound test for lead.

Quantitative Data Summary

While the this compound test is primarily qualitative, various studies have quantified aspects of the reaction, which are summarized in the table below.

| Parameter | Value | Conditions | Source |

| Optimal pH for Scarlet Complex | 2.8 | Tartrate Buffer | [1][2] |

| Stoichiometry of Pb:Rhodizonate | 1:1 | - | |

| UV-Vis λmax (Scarlet Complex) | ~550 nm | pH 2.40 | [3] |

| Confirmatory Acid | 5% Hydrochloric Acid | - | [4] |

| Detection Limit (Qualitative) | Capable of detecting nanogram quantities | Field tests for gunshot residue | [5] |

| Sensitivity (Paint Samples) | 91.7% | Lead Check™ home test kit | [6] |

| Specificity (Soil Samples) | 100% | Lead Check™ home test kit | [6] |

Experimental Protocols

The following are detailed methodologies for the this compound test, primarily adapted from forensic science applications for the detection of gunshot residue.

Reagent Preparation

-

Saturated this compound Solution: Dissolve a small amount of this compound powder in distilled or deionized water in a beaker. Continue to add powder and stir until a small amount of sediment remains at the bottom, indicating saturation. The solution should have the color of strong tea. This solution is unstable and should be prepared fresh, as it is typically ineffective after one hour.[1]

-

Tartrate Buffer (pH 2.8): Dissolve 1.9 g of sodium bitartrate and 1.5 g of tartaric acid in 100 mL of distilled water. This solution is stable and can be stored in a sealed bottle.

-

5% Hydrochloric Acid Solution: Carefully add 5 mL of concentrated hydrochloric acid to 95 mL of distilled water.

Direct Testing Procedure

This procedure is suitable for testing surfaces for the presence of lead residues.

-

Control Test: On a piece of filter paper known to be free of lead, place a small mark with a known lead source (e.g., a lead wire). This will serve as a positive control. An unmarked area of the filter paper will be the negative control.

-

Application of Reagents to Control: In a fume hood, spray the control filter paper sequentially with: a. Saturated this compound solution. b. Tartrate buffer solution. A pink or scarlet color should appear on the lead mark. c. 5% hydrochloric acid solution. The pink color should transition to a distinct blue-violet, confirming the reagents are working correctly. The negative control area should show no color change.

-

Testing of the Sample: a. Place the item to be tested on a clean, uncontaminated surface.[1] b. Spray the area of interest with the saturated this compound solution.[1] c. Spray the same area with the tartrate buffer solution. This will remove the yellow background color of the rhodizonate solution and a pink/scarlet color will appear if lead or certain other heavy metals are present.[1] d. Spray the same area with the 5% hydrochloric acid solution. The appearance of a blue-violet color is a positive and specific indication of the presence of lead.[1]

-

Documentation: The blue-violet color may fade quickly. It is crucial to photograph and document the results promptly.

Bashinski Transfer Method (for dark or colored surfaces)

This method is employed when the color change may be obscured by the color of the surface being tested.

-

Place a piece of filter paper over the area of interest on the evidence.

-

Index the filter paper to the item using a pencil to mark reference points.

-

Uniformly dampen the filter paper with 15% glacial acetic acid while it is on the surface.

-

Cover the damp filter paper with several layers of dry filter paper.

-

Apply a hot iron and press until all layers are dry. This transfers the lead residues to the top piece of filter paper.

-

Separate the filter paper that was in direct contact with the evidence and process it according to the direct testing procedure described in section 3.2.

Visualizations

Proposed Structure of the Lead-Rhodizonate Complex

The following diagram illustrates a proposed structure for the 1:1 lead(II)-rhodizonate complex, taking into account the coordination of the rhodizonate ligand to the lead ion.

Experimental Workflow

The logical flow of the this compound test for lead is depicted in the following workflow diagram.

References

- 1. Archived | Firearms Examiner Training | this compound Test | National Institute of Justice [nij.ojp.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. dfs.dc.gov [dfs.dc.gov]

- 5. osti.gov [osti.gov]

- 6. A sodium rodizonate lead testing kit for home use--valid for paint and soil samples? - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crimson Anion: A Technical Guide to the Discovery and History of Rhodizonic Acid Salts

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, history, and chemical properties of rhodizonic acid and its salts. Since its initial isolation in 1837, rhodizonic acid has intrigued chemists with its vibrant coloration and unique chemical structure. This document details the original discovery and early synthesis, the evolution of its structural understanding, and key experimental protocols for its synthesis and analytical applications. Quantitative data are summarized for easy reference, and logical relationships in its historical and chemical context are visualized through diagrams.

Discovery and Early History

Rhodizonic acid was first identified in 1837 by the Austrian chemist Johann Heller.[1] He discovered this novel substance as a byproduct in the production of potassium metal, a process that involved heating potassium carbonate with charcoal at high temperatures. The name "rhodizonic acid" is derived from the Greek word "rhodon," meaning rose, a reference to the characteristic red color of its salts.[1]

Initial studies focused on the isolation and characterization of the potassium salt, which precipitated from the reaction mixture. Early chemists noted the distinct color changes associated with the formation of different metal salts of rhodizonic acid, hinting at its potential for analytical applications.

Physicochemical Properties of Rhodizonic Acid and its Salts

Rhodizonic acid is an organic compound with the molecular formula C₆H₂O₆. It is a dibasic acid, meaning it can donate two protons. The acid and its salts exhibit distinct colors and properties, which are summarized in the tables below.

Table 1: General Properties of Rhodizonic Acid and its Salts

| Property | Rhodizonic Acid | Sodium Rhodizonate | Potassium Rhodizonate |

| Appearance | Orange to deep-red hygroscopic crystals | Dark brown to black or gray-green powder | Black-reddish solid |

| Molecular Formula | C₆H₂O₆ | C₆Na₂O₆ | C₆K₂O₆ |

| Molar Mass | 170.08 g/mol | 214.04 g/mol | 246.26 g/mol |

| Melting Point | 130-132 °C (dihydrate) | >300 °C | >300 °C |

| Acidity (pKa₁) | 4.378 ± 0.009 (at 25 °C) | - | - |

| Acidity (pKa₂) | 4.652 ± 0.014 (at 25 °C) | - | - |

Table 2: Solubility of Rhodizonate Salts

| Salt | Solvent | Solubility | Temperature |

| This compound | Water | Soluble | 20 °C |

| Potassium Rhodizonate | Water | Poorly soluble | 20 °C |

Note: Quantitative solubility data for rhodizonate salts in g/100mL is not consistently reported in the literature. The terms "soluble" and "poorly soluble" are based on qualitative descriptions.

Evolution of Structural Understanding

The determination of the precise chemical structure of rhodizonic acid and its salts was a gradual process that evolved with the advancement of analytical techniques.

Early investigations in the 19th century established the empirical formula and its nature as a dibasic acid. However, the exact arrangement of the atoms remained elusive. With the advent of spectroscopic techniques in the mid-20th century, such as UV-Vis and infrared spectroscopy, a cyclic structure containing carbonyl and enolic hydroxyl groups was proposed.[2] The definitive confirmation of the six-membered ring structure and the nature of the hydrated form of the acid came from X-ray crystallography studies.[3] These studies revealed that in the solid state, rhodizonic acid dihydrate exists as 2,3,5,5,6,6-hexahydroxycyclohex-2-ene-1,4-dione. The modern understanding of the rhodizonate dianion (C₆O₆²⁻) is that of a highly symmetrical, planar, and aromatic species with the negative charges and double bonds delocalized across the ring, a fact supported by vibrational spectra.[2]

Experimental Protocols

Synthesis of Potassium Rhodizonate from Inositol

A common and reliable method for the laboratory synthesis of potassium rhodizonate involves the oxidation of inositol (hexahydroxycyclohexane) with nitric acid.[4]

Materials:

-

myo-Inositol (10 g)

-

Concentrated Nitric Acid (68%, 25 mL)

-

Glacial Acetic Acid (50 mL)

-

Potassium Hydroxide (40 g)

-

Distilled Water

-

Isopropanol

Procedure:

-

In a fume hood, combine 10 g of myo-inositol and 25 mL of concentrated nitric acid in a round-bottom flask equipped with a reflux condenser.

-

Gently heat the mixture to initiate the reaction, which is accompanied by the evolution of brown nitrogen dioxide gas. Continue to reflux the mixture for approximately 3 hours.

-

After cooling, cautiously add distilled water to bring the total volume to 100 mL.

-

Add 50 mL of glacial acetic acid to the solution.

-

Place the flask in an ice bath and slowly add 40 g of potassium hydroxide in small portions while stirring. This will cause the solution to heat up and the potassium rhodizonate to precipitate as a dark solid.

-

Allow the mixture to stir overnight to maximize the yield.

-

Collect the precipitate by filtration and wash it with 100 mL of isopropanol.

-

Dry the product in air to obtain potassium rhodizonate.

This compound Test for Lead

This compound is a sensitive reagent for the detection of lead and other heavy metals. The test is widely used in forensic science for the detection of gunshot residue.

Materials:

-

Saturated solution of this compound in distilled water (prepare fresh)

-

Buffer solution (pH 2.8): 1.9 g of sodium bitartrate and 1.5 g of tartaric acid in 100 mL of distilled water

-

5% Hydrochloric acid solution

Procedure:

-

The surface to be tested is sprayed with the freshly prepared saturated this compound solution.

-

The same area is then sprayed with the pH 2.8 buffer solution. The appearance of a pink or red color indicates the possible presence of lead or other metals.

-

To confirm the presence of lead, the area is then sprayed with the 5% hydrochloric acid solution. If lead is present, the pink/red color will turn to a blue-violet color.

Conclusion

From its serendipitous discovery in the 19th century to its modern applications in analytical chemistry, rhodizonic acid and its salts have a rich history. The elucidation of their unique cyclic and aromatic structure has been a testament to the advancements in chemical analysis. The vibrant color of rhodizonate salts continues to be a valuable tool for the detection of heavy metals, underscoring the enduring legacy of this fascinating class of compounds. This guide provides a foundational understanding for researchers and professionals working with or interested in the chemistry and applications of rhodizonic acid and its derivatives.

References

- 1. Rhodizonic acid - Wikipedia [en.wikipedia.org]

- 2. Vibrational spectra and structure of the rhodizonate dianion - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. Silicon - Wikipedia [en.wikipedia.org]

- 4. Potassium rhodizonate - Sciencemadness Wiki [sciencemadness.org]

The Theoretical Basis of the Sodium Rhodizonate Test: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sodium rhodizonate test is a highly sensitive and specific chemical method for the detection of lead and other heavy metals. This technical guide provides a comprehensive overview of the theoretical principles underlying this colorimetric test, its reaction mechanisms, and practical applications. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals who require a thorough understanding of this analytical technique for various applications, including impurity testing and environmental monitoring. This guide details experimental protocols, presents quantitative data for performance evaluation, and illustrates key pathways and workflows through diagrammatic representations.

Introduction

The detection of heavy metal impurities is a critical aspect of quality control in the pharmaceutical industry and environmental analysis. Among the various methods available, the this compound test offers a rapid, cost-effective, and visually interpretable means of identifying the presence of lead and, to a lesser extent, other divalent metal ions.[1][2] Historically, colorimetric tests like the this compound test were staples in pharmacopeial heavy metals testing.[3][4][5] While modern instrumental techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Atomic Absorption Spectroscopy (AAS) have largely replaced these wet chemistry methods in regulated pharmaceutical environments due to their superior sensitivity and specificity, the this compound test remains a valuable tool for rapid screening, preliminary analysis, and in settings where access to advanced instrumentation is limited.[5][6]

This guide delves into the core chemical principles of the this compound test, providing a detailed examination of the reaction between this compound and lead ions. It further presents a compilation of quantitative performance data, detailed experimental procedures for various matrices, and a discussion of the test's specificity and potential interferences.

Chemical Principle and Reaction Mechanism

The this compound test is a chromophoric (color-producing) test that is chemically specific for lead in certain conditions.[7][8] The underlying principle is the formation of a colored complex between the rhodizonate dianion and divalent lead ions (Pb²⁺).

The reagent, this compound (Na₂C₆O₆), is the disodium salt of rhodizonic acid (H₂C₆O₆). In an aqueous solution, this compound dissociates to yield the rhodizonate dianion (C₆O₆²⁻). This dianion acts as a ligand, coordinating with lead ions to form a stable, colored precipitate.

The reaction proceeds in a stepwise manner, influenced by the pH of the medium. In a weakly acidic to neutral environment, the initial reaction between the rhodizonate dianion and lead ions typically forms a scarlet-red to pink complex.[8][9] Subsequent treatment with a dilute strong acid, such as hydrochloric acid (HCl), is a crucial confirmatory step. In the presence of lead, the initial colored complex transforms into a stable blue-violet precipitate.[8][9] This color change in acidic conditions is highly specific to lead.[1]

Quantitative Data and Performance Characteristics

The performance of the this compound test is characterized by its sensitivity, specificity, and susceptibility to interferences. This section summarizes key quantitative data to aid in the evaluation of the test for specific applications.

Sensitivity and Limit of Detection

The limit of detection (LoD) of the this compound test for lead can vary depending on the sample matrix and the specific protocol employed. The following table provides a summary of reported LoD values.

| Sample Matrix | Limit of Detection (LoD) | Method | Reference(s) |

| General | 0.1 µg | Spot Test | [1][10] |

| Water | 0.6 µg/L | Adsorptive Preconcentration & Colorimetry | [1] |

| Paint | ~600 ppm (0.06%) | Swab Test | [11] |

| Soil | ~1000 ppm | Swab Test | [12] |

| General | 0.016% (w/w) | Strong Acid Method | [13] |

Table 1: Reported Limits of Detection for Lead using the this compound Test.

Specificity and Interferences

While the confirmatory step in strong acid enhances the specificity for lead, other metal ions can react with this compound in neutral or weakly acidic conditions, potentially leading to false-positive results. It is crucial to be aware of these potential interferences.

| Interfering Ion | Observed Color | Conditions | Reference(s) |

| Barium (Ba²⁺) | Red-brown | Neutral/Weakly Acidic | [1] |

| Strontium (Sr²⁺) | Red-brown | Neutral/Weakly Acidic | [1] |

| Cadmium (Cd²⁺) | Brown-red | Neutral/Weakly Acidic | [1] |

| Zinc (Zn²⁺) | Brown-violet | Neutral/Weakly Acidic | [1] |

| Copper (Cu²⁺) | Red-brown | Neutral | [1] |

| Tin (Sn²⁺) | Violet | pH ~2.8 | [10] |

| Thallium (Tl⁺) | Reacts | pH ~2.8 | [10] |

| Silver (Ag⁺) | Reacts | pH ~2.8 | [10] |

Table 2: Common Interfering Ions and their Reactions with this compound.

It is important to note that at a pH below 2.8, most of these metal-rhodizonate complexes become colorless, making the test more specific for lead.[1]

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible results. The following sections provide methodologies for the preparation of reagents and the execution of the this compound test for different sample types.

Reagent Preparation

-

This compound Solution (Saturated): Add a small amount of this compound powder to distilled or deionized water in a beaker and stir until the solution is the color of strong tea. A small amount of undissolved powder at the bottom indicates saturation. This solution is unstable and should be prepared fresh daily.[14]

-

Buffer Solution (pH 2.8): Dissolve 1.9 g of sodium bitartrate and 1.5 g of tartaric acid in 100 mL of distilled or deionized water. This solution helps to maintain the optimal pH for the initial complexation reaction.[9]

-

Hydrochloric Acid (5% v/v): Carefully add 5 mL of concentrated hydrochloric acid to 95 mL of distilled or deionized water. This solution is used for the confirmatory step.

General Experimental Workflow

The following diagram illustrates a generalized workflow for performing the this compound test. This workflow can be adapted for various sample matrices.

Protocol for Surface Testing (e.g., Gunshot Residue)

This protocol is adapted from forensic science applications for detecting lead residues on surfaces.[7]

-

Preliminary Examination: Visually inspect the surface for any particulate matter.

-

Control Test: On a separate, clean area of the same material, place a known source of lead (e.g., a small mark from a lead wire) to serve as a positive control.

-

Application of Reagents: a. Lightly spray the area of interest and the positive control with the pH 2.8 buffer solution. b. Subsequently, spray the same areas with the saturated this compound solution. c. Observe for the immediate appearance of a pink to scarlet color, which is a presumptive positive result. d. For confirmation, lightly spray the areas with 5% hydrochloric acid.

-

Observation and Documentation: A change in color from pink/scarlet to a blue-violet color confirms the presence of lead. Document the results with high-resolution photography immediately, as the color may fade over time.

Protocol for Soil Samples

This protocol is a field-screening method for detecting lead in soil.[12]

-

Sample Collection: Collect a representative soil sample.

-

Extraction: a. Prepare an extraction solution (e.g., a solution of an appropriate complexing agent). b. Mix a known quantity of the soil sample with the extraction solution and agitate for a specified period. c. Allow the solid particles to settle and collect the supernatant.

-

Colorimetric Test: a. Transfer a portion of the supernatant to a clean test tube or spot plate. b. Add the pH 2.8 buffer solution. c. Add the saturated this compound solution. d. Observe for a color change. A pink to red color indicates the possible presence of lead. e. Add 5% hydrochloric acid for confirmation. A blue-violet color is a positive result for lead.

Applications in Research and Drug Development

While modern analytical instrumentation is prevalent in the pharmaceutical industry, the this compound test can still find utility in several areas:

-

Raw Material Screening: As a rapid and inexpensive preliminary test for lead contamination in raw materials, especially those from mineral or botanical origins.

-

In-Process Control: For quick checks of potential lead contamination during manufacturing processes, particularly where lead-containing equipment might be a concern.

-

Cleaning Validation: To verify the removal of lead-containing substances from manufacturing equipment.

-

Research and Development: In early-stage research, where a simple qualitative test for the presence of lead may be sufficient before proceeding to more complex quantitative analyses.

It is important to note that for regulatory submissions and final product release testing, compendial methods using validated instrumental techniques are required.

Conclusion

The this compound test is a robust and reliable colorimetric method for the detection of lead. Its high sensitivity, coupled with a highly specific confirmatory step, makes it a valuable analytical tool. While it has been largely superseded by modern instrumental methods in regulated environments, its simplicity, speed, and low cost ensure its continued relevance for screening purposes, field testing, and in resource-limited laboratory settings. A thorough understanding of its theoretical basis, performance characteristics, and potential interferences, as outlined in this guide, is essential for its effective and accurate application by researchers, scientists, and drug development professionals.

References

- 1. researchgate.net [researchgate.net]

- 2. Rhodizonic acid - Wikipedia [en.wikipedia.org]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. Heavy Metals Testing | Pharmaguideline [pharmaguideline.com]

- 5. Heavy metals testing in active pharmaceutical ingredients: an alternate approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Module 12 :: this compound Test [archive.gfjc.fiu.edu]

- 8. Archived | Firearms Examiner Training | this compound Test | National Institute of Justice [nij.ojp.gov]

- 9. Module 12 :: Chemistry [archive.gfjc.fiu.edu]

- 10. datapdf.com [datapdf.com]

- 11. kta.com [kta.com]

- 12. A sodium rodizonate lead testing kit for home use--valid for paint and soil samples? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. US6800485B2 - Chemical spot test for lead in paint and other media - Google Patents [patents.google.com]

- 14. portal.ct.gov [portal.ct.gov]

An In-depth Technical Guide to the Spectral Properties of Sodium Rhodizonate Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of sodium rhodizonate solutions, a crucial reagent in various analytical applications, including forensic science and heavy metal detection. This document details the influence of environmental factors such as pH and solvent composition on the compound's absorption and complexation behavior, offering valuable data for researchers and professionals in drug development and related scientific fields.

Introduction

This compound, the disodium salt of rhodizonic acid, is a chemical indicator known for its ability to form intensely colored complexes with various metal ions, most notably lead (Pb²⁺).[1][2] Its utility in analytical chemistry stems from the significant and specific color changes it undergoes upon chelation, which can be quantified using spectrophotometric methods.[3] Understanding the spectral properties of this compound and its metal complexes is paramount for the development of sensitive and selective analytical assays. This guide summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the underlying chemical processes.

Physicochemical Properties and Stability

This compound is a violet or grey solid that is soluble in water.[4][5] Aqueous solutions of this compound are known to be unstable, with a half-life of approximately one hour under ambient conditions.[6][7] This instability is a critical consideration for its practical use.

The stability of the solution is significantly influenced by pH. In solutions with a pH below 3, the rhodizonate dianion is diprotonated, forming rhodizonic acid. This acidic form is considerably more stable, with the half-life of the solution increasing to about ten hours.[6][7] For this reason, freshly prepared solutions are recommended for analytical work, and acidification is a common practice to extend the usability of the reagent.[8]

Furthermore, the stability of the rhodizonate anion is enhanced in mixed-solvent systems. For instance, a 50/50 mixture of water and ethanol can extend the stability for several hours, while a 10⁻⁵ M solution in a 75/25 acetone:water mixture is reported to be stable for over two days.

Spectral Properties of this compound

The spectral characteristics of this compound are highly dependent on the chemical environment, including pH and the presence of metal ions.

UV-Vis Absorption Spectra

In aqueous solutions at a pH of approximately 8.3, the rhodizonate dianion exhibits an absorption maximum around 482-483 nm.[6] When acidified to a pH below 3 to form rhodizonic acid, the absorption maximum shifts. For instance, the decomposition of rhodizonic acid has been monitored at 320 nm.[9]

The pKa values for the two acidic protons of rhodizonic acid are 4.378 and 4.652, respectively.[10] This indicates that the transition between the dianion and the fully protonated acid occurs over a relatively narrow pH range, leading to significant changes in the UV-Vis absorption spectrum.

Influence of pH on UV-Vis Spectra

The pH of the solution is a critical parameter that dictates the protonation state of rhodizonic acid and, consequently, its absorption spectrum. As the pH decreases from neutral to acidic, a hypsochromic (blue) shift is observed as the rhodizonate dianion is converted to rhodizonic acid.

Diagram: Acid-Base Equilibria of Rhodizonic Acid

Caption: Acid-base equilibria of rhodizonic acid, showing the transition between the dianion, the monoprotonated, and the fully protonated species with corresponding approximate pKa values.[10]

Spectral Properties of this compound-Metal Complexes

This compound forms characteristic colored complexes with a variety of metal ions. The spectral properties of these complexes are summarized below.

| Metal Ion | pH | Solvent | λmax (nm) | Color of Complex | Reference(s) |

| Lead (Pb²⁺) | 2.8 | Aqueous | ~550 | Scarlet | [11] |

| Lead (Pb²⁺) | Neutral | Aqueous | - | Blue-violet | [12] |

| Lead (Pb²⁺) | 0.5% HCl | Aqueous | 204, 308, 380 (sh), 590 | - | [9] |

| Barium (Ba²⁺) | pH independent | Aqueous | - | Red-brown | [12] |

| Strontium (Sr²⁺) | Neutral | Aqueous | - | Colored | [12] |

| Copper (Cu²⁺) | Neutral | Aqueous | - | Colored | [12] |

| Mercury (Hg²⁺) | - | - | - | Brown-red | [13] |

| Cadmium (Cd²⁺) | - | Mixed Solvents | - | Brown-red | [13] |

Note: '-' indicates that a specific numerical value was not available in the cited literature.

Experimental Protocols

Preparation of a Saturated this compound Solution

This protocol is standard for the qualitative detection of lead.

-

Add a small amount of solid this compound to a beaker.

-

Add distilled or deionized water incrementally while stirring until the solution is the color of dark tea.

-

Ensure a small amount of undissolved solid remains at the bottom of the beaker to confirm saturation.

-

This solution is unstable and should be used within one hour of preparation.[8][9][14]

Preparation of a pH 2.8 Buffer Solution

This buffer is used to control the pH for the specific detection of lead.

-

Dissolve 1.9 g of sodium bitartrate and 1.5 g of tartaric acid in 100 mL of distilled or deionized water.

-

Gentle heating and stirring can be used to aid dissolution.

-

Store the solution in a sealed container. The shelf life is limited.[8][9][14]

General Protocol for UV-Vis Spectrophotometric Analysis

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Blank Preparation: Fill a cuvette with the same solvent used to prepare the this compound solution. This will serve as the blank.

-

Instrument Blanking: Place the blank cuvette in the spectrophotometer and perform a baseline correction or "zero" the instrument across the desired wavelength range.

-

Sample Preparation: Prepare a dilute solution of this compound or its metal complex in the chosen solvent. The concentration should be adjusted to ensure the absorbance falls within the linear range of the instrument (typically below 1.5 AU).

-

Sample Measurement: Replace the blank cuvette with the sample cuvette and record the absorption spectrum.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the absorbance value at this wavelength.

Signaling Pathway for Lead Detection

The detection of lead using this compound is a multi-step process involving the formation of different colored complexes. This is a classic example of a chromophoric test.[14][15]

Diagram: Workflow for the this compound Test for Lead

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorescence Spectroscopy, Analysis of Metal Ions by Chelation with Organic Ligands, etc. - Intellex [intellex.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C6Na2O6 | CID 68225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. people.bath.ac.uk [people.bath.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Rhodizonic acid - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. An insight into fluorescent transition metal complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Solubility Profile of Sodium Rhodizonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium rhodizonate in various solvents. The information is intended to assist researchers, scientists, and professionals in drug development in the effective use of this compound.

Core Data Presentation

The solubility of this compound is a critical parameter for its application in various scientific fields, including analytical chemistry and forensic science. While extensive quantitative data is limited in publicly available literature, this guide summarizes the known solubility characteristics in a range of common solvents.

| Solvent | Chemical Class | Quantitative Solubility | Qualitative Solubility | Source |

| Water | Protic Solvent | 1.96 mg/mL (at pH 2, 60°C with sonication) | Soluble | [1] |

| Ethanol | Protic Solvent | Not Available | Insoluble | [2] |

| Methanol | Protic Solvent | Not Available | Insoluble (as per "alcohol") | [2] |

| Acetone/Water (75:25) | Ketone/Water Mixture | Not Available | Solution is stable for over two days | [3] |

| Sodium Bicarbonate Solution | Aqueous Basic Solution | Not Available | Slightly Soluble | [2] |

| Diethyl Ether | Ether | Not Available | Not specified; likely insoluble | |

| Chloroform | Halogenated Hydrocarbon | Not Available | Not specified; likely insoluble | |

| Toluene | Aromatic Hydrocarbon | Not Available | Not specified; likely insoluble | |

| Acetonitrile | Nitrile | Not Available | Not specified; likely insoluble | |

| Glycerol | Polyol | Not Available | Not specified; likely soluble | |

| Acetic Acid | Carboxylic Acid | Not Available | Not specified | |

| Ethyl Acetate | Ester | Not Available | Not specified; likely poorly soluble |

Note on Data Limitations: The quantitative solubility of this compound in many common organic solvents has not been extensively reported in peer-reviewed literature. The provided data is based on available safety data sheets, chemical supplier information, and scientific publications. For precise quantitative measurements, experimental determination is recommended.

Experimental Protocols

For researchers requiring precise solubility data, the following experimental protocol, based on the widely accepted shake-flask method, is provided.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Analytical balance

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other validated analytical method)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a scintillation vial. The excess solid should be clearly visible.

-

Add a known volume of the solvent of interest to the vial.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The concentration of the solute in the solution should not change over time.

-

-

Phase Separation:

-

After equilibration, remove the vial and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a high speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

Accurately dilute the filtered solution with the solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method, such as HPLC.

-

Determine the concentration of this compound in the diluted sample by comparing its response to a calibration curve prepared from standards of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the shake-flask method.

Caption: Workflow for Solubility Determination.

References

The Molecular Architecture of the Rhodizonate Dianion: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rhodizonate dianion, C₆O₆²⁻, is a fascinating oxocarbon anion that has garnered significant interest due to its unique electronic structure, coordination chemistry, and utility as a sensitive analytical reagent. This guide provides an in-depth exploration of the molecular structure of the rhodizonate dianion, presenting key crystallographic and spectroscopic data, detailed experimental protocols for its synthesis and characterization, and a visualization of its molecular geometry. The information compiled herein is intended to serve as a valuable resource for researchers in chemistry, materials science, and analytical sciences.

The rhodizonate dianion is the conjugate base of rhodizonic acid. The dianion exhibits a high degree of symmetry and aromaticity, with the negative charges and double bonds delocalized across the six-membered carbon-oxygen ring[1]. This delocalization is a key feature of its structure and reactivity.

Crystallographic Data

The precise molecular geometry of the rhodizonate dianion has been elucidated through single-crystal X-ray diffraction studies of its various salts. These studies reveal that the conformation of the dianion can be influenced by the counter-ion present in the crystal lattice. While often described as having a planar D₆h symmetry, deviations from planarity have been observed.

In the solid state, the structure of alkali metal rhodizonates, such as the disodium and dipotassium salts, is characterized by a layered arrangement of the rhodizonate dianions and the metal cations. For instance, in disodium rhodizonate, the crystal structure consists of alternating layers of hexagonally packed Na⁺ cations and rhodizonate dianions[2].

Quantitative Crystallographic Data

The following tables summarize the key crystallographic parameters and bond lengths for dipotassium rhodizonate and dithis compound.

Table 1: Crystal Data for Dipotassium Rhodizonate

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Fddd |

| a (Å) | 8.426(2) |

| b (Å) | 12.011(3) |

| c (Å) | 15.671(3) |

| V (ų) | 1586.0(6) |

| Z | 8 |

Data obtained from the crystallographic study of dipotassium rhodizonate.

Table 2: Selected Bond Lengths for the Rhodizonate Dianion in Dipotassium Rhodizonate

| Bond | Length (Å) |

| C=O | 1.254(5) |

| C=O | 1.255(3) |

| C-C | 1.480(5) |

| C-C | 1.479(3) |

In dipotassium rhodizonate, the dianion exhibits a twisted-boat conformation, deviating from ideal D₆h symmetry.

Table 3: Selected Bond Lengths for the Rhodizonate Dianion in Dithis compound

| Bond | Length (Å) |

| C-C | 1.451(2) |

| C-C | 1.466(1) |

The crystal structure of dithis compound also belongs to the Fddd space group.

Spectroscopic Analysis

Spectroscopic techniques provide further insight into the electronic structure and vibrational modes of the rhodizonate dianion. Infrared (IR), Raman, and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy are particularly informative.

The vibrational spectra of rhodizonate salts are consistent with a highly symmetric, planar D₆h structure in many cases[3][4]. The number and activity (IR vs. Raman) of the observed vibrational modes can be predicted by group theory for a given molecular symmetry. For a D₆h structure, specific modes are exclusively IR or Raman active, while others are silent in both.

The ¹³C NMR spectrum of the rhodizonate dianion in solution shows a single resonance, indicating that all six carbon atoms are chemically and magnetically equivalent. This is a direct consequence of the charge and electron delocalization within the aromatic ring.

Quantitative Spectroscopic Data

Table 4: Vibrational Mode Assignments for the Rhodizonate Dianion (Assuming D₆h Symmetry)

| Wavenumber (cm⁻¹) | Spectroscopy | Assignment (Vibrational Mode) |

| ~1551 | Raman | A₁g (C=C stretch) |

| ~1475 | IR | E₁u (C=O stretch) |

| ~1305 | IR | E₁u (C-C stretch) |

| ~1071 | IR | E₁u (C-C-C bend) |

| ~548 | Raman | E₂g (In-plane ring deformation) |

| ~450 | Raman | E₂g (Out-of-plane ring deformation) |

| ~380 | IR | A₂u (Out-of-plane ring deformation) |

| ~275 | IR | E₁u (Out-of-plane C-O bend) |

| ~152 | IR | E₁u (Lattice mode) |

This table provides a representative assignment of the major vibrational modes based on the D₆h point group. Actual peak positions may vary slightly depending on the salt and physical state.

Table 5: ¹³C Nuclear Magnetic Resonance Data for the Rhodizonate Dianion

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹³C | D₂O | ~177 | Singlet | All 6 carbons |

The chemical shift is estimated from the provided spectral data. The single peak confirms the equivalence of all carbon atoms in the dianion.

Experimental Protocols

Synthesis of Potassium Rhodizonate

This protocol describes the synthesis of potassium rhodizonate from myo-inositol, a readily available starting material.

Materials:

-

myo-Inositol (10 g)

-

Concentrated Nitric Acid (68%, 25 mL)

-

Glacial Acetic Acid (50 mL)

-

Potassium Hydroxide (40 g)

-

Deionized Water

-

Isopropanol (100 mL)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 10 g of myo-inositol and 25 mL of concentrated nitric acid. Caution: This reaction produces toxic nitrogen dioxide gas and should be performed in a well-ventilated fume hood.

-

Gently heat the mixture to a boil and maintain reflux for 3 hours. The reaction is complete when the evolution of brown gas ceases.

-

Allow the reaction mixture to cool to room temperature.

-

Carefully add cold deionized water to bring the total volume to 100 mL.

-

Add 50 mL of glacial acetic acid to the solution.

-

Place the flask in an ice bath and stir the solution.

-

Slowly add 40 g of potassium hydroxide in small portions. The addition is exothermic and will cause bubbling. Allow the mixture to cool between additions. The solution will turn a dark red/black color as the potassium rhodizonate precipitates.

-

Once all the potassium hydroxide has been added and the mixture is cool, remove it from the ice bath and continue stirring at room temperature overnight. This allows for the oxidation of any remaining intermediates by atmospheric oxygen, increasing the yield.

-

Collect the dark red precipitate by vacuum filtration.

-

Wash the precipitate with 100 mL of isopropanol.

-

Allow the product to air dry completely. The resulting potassium rhodizonate can be ground into a fine powder.

Single-Crystal X-ray Diffraction

This protocol outlines the general steps for obtaining single-crystal X-ray diffraction data for a rhodizonate salt.

Crystal Growth:

-

Prepare a saturated solution of the rhodizonate salt (e.g., potassium rhodizonate) in an appropriate solvent (e.g., a mixture of water and ethanol).

-

Slowly evaporate the solvent at room temperature in a loosely covered container to promote the growth of single crystals.

-

Select a suitable single crystal (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible defects under a microscope.

Data Collection:

-

Mount the selected crystal on a goniometer head.

-

Place the goniometer head on the diffractometer.

-

Center the crystal in the X-ray beam.

-

Collect diffraction data using a suitable X-ray source (e.g., Mo Kα radiation) and a detector. Data is typically collected over a range of orientations by rotating the crystal.

Structure Solution and Refinement:

-

Process the collected diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data to obtain accurate bond lengths, bond angles, and other crystallographic parameters.

Spectroscopic Characterization

Infrared (IR) and Raman Spectroscopy:

-

Sample Preparation (Solid State):

-

KBr Pellet: Grind a small amount of the rhodizonate salt with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet.

-

Nujol Mull: Grind a small amount of the sample with a few drops of Nujol (mineral oil) to form a paste. Spread the paste between two salt plates (e.g., NaCl or KBr).

-

-

Data Acquisition:

-

IR Spectroscopy: Place the prepared sample in the beam path of an FT-IR spectrometer and collect the spectrum.

-

Raman Spectroscopy: Place the sample in the path of a laser beam in a Raman spectrometer and collect the scattered light. A rotating sample holder may be necessary for solid samples to avoid thermal decomposition.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a sufficient amount of the rhodizonate salt (e.g., this compound) in a deuterated solvent, typically deuterium oxide (D₂O).

-

Data Acquisition: Place the NMR tube containing the sample in the NMR spectrometer. Acquire the ¹³C NMR spectrum. A proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each unique carbon environment.

Molecular Visualization

The molecular structure of the rhodizonate dianion can be represented in different conformations depending on its environment. The idealized planar D₆h structure and the experimentally observed twisted-boat D₂ conformation in dipotassium rhodizonate are depicted below.

Figure 1. Conformational isomers of the rhodizonate dianion.

Biological Signaling Pathways

A thorough review of the scientific literature indicates that the rhodizonate dianion is not known to be involved in biological signaling pathways. Its primary applications are in analytical chemistry, particularly for the detection of heavy metals, and in coordination chemistry. The term "Rho" is prevalent in biology in the context of the Rho family of GTPases, which are key regulators of the actin cytoskeleton and are involved in numerous signaling pathways. However, these are unrelated to the rhodizonate dianion.

Conclusion

The rhodizonate dianion possesses a highly symmetric and delocalized molecular structure, which is the foundation of its chemical properties and applications. Crystallographic studies have provided precise bond lengths and angles, revealing that its conformation can vary from an idealized planar D₆h symmetry to a twisted-boat D₂ form depending on the crystalline environment. Spectroscopic analyses, including IR, Raman, and ¹³C NMR, corroborate the delocalized electronic structure. The experimental protocols provided in this guide offer a practical basis for the synthesis and characterization of this important oxocarbon anion, facilitating further research into its coordination chemistry and potential applications.

References

An In-depth Technical Guide to the Safe Handling of Sodium Rhodizonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for sodium rhodizonate (CAS No. 523-21-7), a chemical reagent primarily used in analytical chemistry for the detection of heavy metals, most notably lead. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is the disodium salt of rhodizonic acid.[1] It is typically a green-gray to dark green or black crystalline powder.[2][3] While stable as a dry solid, its aqueous solutions are unstable and should be freshly prepared for use.[2][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| CAS Number | 523-21-7 | [2] |

| Molecular Formula | C₆Na₂O₆ | [2] |

| Molecular Weight | 214.04 g/mol | [2] |

| Appearance | Green-gray to dark green or black crystalline powder | [2][3] |

| Melting Point | >300 °C | [2][4] |

| Solubility | Soluble in water | [2][4] |

| Stability | Stable in solid form; aqueous solutions are unstable | [2][4] |

Hazard Identification and Toxicology

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is not classified as a hazardous substance.[5][6] However, as with all laboratory chemicals, it should be handled with caution.[5][6] Some sources indicate it may be hazardous in case of skin or eye contact (irritant), ingestion, or inhalation.[7][8]

Table 2: Toxicological Data for this compound

| Toxicity Data | Value | References |

| Acute Oral Toxicity (LD50) | Not available | [5][8] |

| Acute Dermal Toxicity (LD50) | Not available | [5][8] |

| Acute Inhalation Toxicity (LC50) | Not available | [5][8] |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC. | [9] |

Handling and Storage

Handling:

-

Ensure good ventilation in the workstation.[10]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]

-

Avoid breathing dust.[2]

-

Do not get in eyes, on skin, or on clothing.[2]

-

Wash hands thoroughly after handling.[11]

-

Do not eat, drink, or smoke when using this product.[10]

Storage:

-

Store in a cool, dry, well-ventilated area.[9]

-

Keep the container tightly closed.[9]

-

Store separately from strong oxidizing agents, strong acids, and strong bases.[9][11]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial for minimizing exposure to this compound. A risk-based approach should be taken to ensure the highest level of safety.[14]

Diagram 1: PPE Selection for Handling this compound

Caption: A flowchart for selecting appropriate PPE when handling this compound.

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[10]

-

After Skin Contact: Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[10]

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[10]

-

After Ingestion: Rinse mouth with water. Call a poison center or doctor if you feel unwell. Never give anything by mouth to an unconscious person.[10][14]

Accidental Release Measures

In the case of a spill, follow these procedures to ensure safe cleanup.

Diagram 2: Chemical Spill Response for this compound

Caption: A workflow for responding to a this compound spill.

Firefighting Measures

-

Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, carbon dioxide (CO2), or water spray.[10] Do not use a heavy water stream.[10]

-

Special Hazards: this compound is not considered a fire hazard.[10] However, in a fire, toxic fumes may be released.[10]

-

Firefighter Protection: Wear a self-contained breathing apparatus and full protective clothing.[10]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[10] Do not allow the chemical to enter drains or waterways.[12]

Experimental Protocol: this compound Test for Lead

This test is a common forensic application of this compound for the detection of lead, particularly in gunshot residue.[15]

Reagents:

-

This compound Solution: Prepare a saturated solution of this compound in distilled or deionized water. The solution should be the color of strong tea and is only effective for about an hour.[10]

-